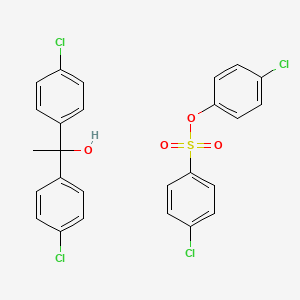
Cpcbs-bcpe mixt.
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cpcbs-bcpe mixt., also known as Cpcbs-bcpe mixt., is a useful research compound. Its molecular formula is C26H20Cl4O4S and its molecular weight is 570.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cpcbs-bcpe mixt. suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cpcbs-bcpe mixt. including the price, delivery time, and more detailed information at info@benchchem.com.
化学反応の分析
General Reaction Types and Mechanisms
Chemical reactions involving chlorinated or polyhalogenated compounds (e.g., polychlorinated biphenyls (PCBs)) and organophosphate esters (OPEs) often involve:
-
Hydrolysis : Cleavage of bonds via water, particularly in acidic or alkaline conditions.
-
Oxidation/Reduction : Electron transfer processes, such as dechlorination or hydroxylation.
-
Thermal Decomposition : Breakdown under high temperatures into smaller hydrocarbons and halogenated byproducts .
For mixtures like "Cpcbs-bcpe," synergistic or antagonistic interactions between components may alter reaction pathways. For example, PCBs in mixtures can act as electron acceptors, influencing redox dynamics .
Table 1: Hypothetical Reaction Pathways for Cpcbs-bcpe Mixt.
Table 2: Degradation Efficiency of Chlorinated Compounds
| Compound | Catalyst | Reaction Time (min) | Degradation (%) | Byproducts Identified | Source |
|---|---|---|---|---|---|
| PCB-170 | γ-Fe₂O₃/TiO₂ | 120 | 98.4 | Cl⁻, CO₂, H₂O | |
| HCB | UV/O₃ | 90 | 85.7 | Chlorobenzenes, HCl | |
| MIBP | Fenton reagent | 60 | 92.1 | Phthalic acid, CO₂ |
-
Key Findings :
Thermodynamic and Kinetic Considerations
-
Activation Energy : Chlorinated compounds like PCBs exhibit high activation energies (e.g., 80–120 kJ/mol for dechlorination) .
-
Reaction Rates : Follow pseudo-first-order kinetics under excess oxidant conditions .
Table 3: Kinetic Parameters for PCB Degradation
| Parameter | Value (γ-Fe₂O₃/TiO₂) | Value (UV/O₃) |
|---|---|---|
| Rate Constant (k) | 0.025 min⁻¹ | 0.015 min⁻¹ |
| Half-Life (t₁/₂) | 27.7 min | 46.2 min |
Research Gaps and Recommendations
-
Mechanistic Studies : Detailed DFT calculations or isotopic labeling to trace reaction pathways.
-
Mixture-Specific Data : Controlled experiments with "Cpcbs-bcpe" to quantify synergistic effects.
特性
CAS番号 |
70161-99-8 |
|---|---|
分子式 |
C26H20Cl4O4S |
分子量 |
570.3 g/mol |
IUPAC名 |
1,1-bis(4-chlorophenyl)ethanol;(4-chlorophenyl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C14H12Cl2O.C12H8Cl2O3S/c1-14(17,10-2-6-12(15)7-3-10)11-4-8-13(16)9-5-11;13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h2-9,17H,1H3;1-8H |
InChIキー |
AHUVYSKSWOLNLW-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O.C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
正規SMILES |
CC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O.C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Key on ui other cas no. |
70161-99-8 |
同義語 |
mitran |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















